(4-Acetyloxy-5-phenylpent-2-ynyl) acetate
Overview
Description
(4-Acetyloxy-5-phenylpent-2-ynyl) acetate is an organic compound with a complex structure that includes both acetyloxy and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Acetyloxy-5-phenylpent-2-ynyl) acetate typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a phenylacetylene derivative, followed by acetylation to introduce the acetyloxy groups. The reaction conditions often require the use of strong bases and acetylating agents under controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Acetyloxy-5-phenylpent-2-ynyl) acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyloxy groups to hydroxyl groups.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(4-Acetyloxy-5-phenylpent-2-ynyl) acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (4-Acetyloxy-5-phenylpent-2-ynyl) acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The acetyloxy groups can participate in esterification reactions, while the phenyl group can engage in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
(4-Acetyloxy-5-phenylpent-2-ynyl) acetate: shares similarities with other acetyloxy and phenyl-containing compounds, such as phenylacetylene derivatives and acetylated phenols.
Dichloroaniline: This compound also contains aromatic rings and functional groups that can participate in similar chemical reactions.
1,3-Dicyano-2,4,5,6-tetrakis (diphenylamino)-benzene:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a diverse range of chemical reactions and applications. Its structure enables it to act as a versatile intermediate in organic synthesis and a potential candidate for pharmaceutical development.
Properties
IUPAC Name |
(4-acetyloxy-5-phenylpent-2-ynyl) acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-12(16)18-10-6-9-15(19-13(2)17)11-14-7-4-3-5-8-14/h3-5,7-8,15H,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIVVAVCJKNDLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC#CC(CC1=CC=CC=C1)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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